

NATOG threshold concentration active onchocerciasis

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Compound Focus: N-Acetyltyramine

CAS No.: 1202-66-0

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NATOG Diagnostic Performance Summary

Subject Group	Sample Size (n)	Percentage with NATOG >10 µM	Statistical Significance (P-value)
Nodule-positive individuals (amicrofilaridermic)	98	5%	Not significant (P > 0.05)
Endemic controls	50	Information missing	(Compared to nodule-positive group)
Non-endemic controls	18	Information missing	(Compared to nodule-positive group)
Lymphatic filariasis patients	51	Information missing	(Compared to nodule-positive group)

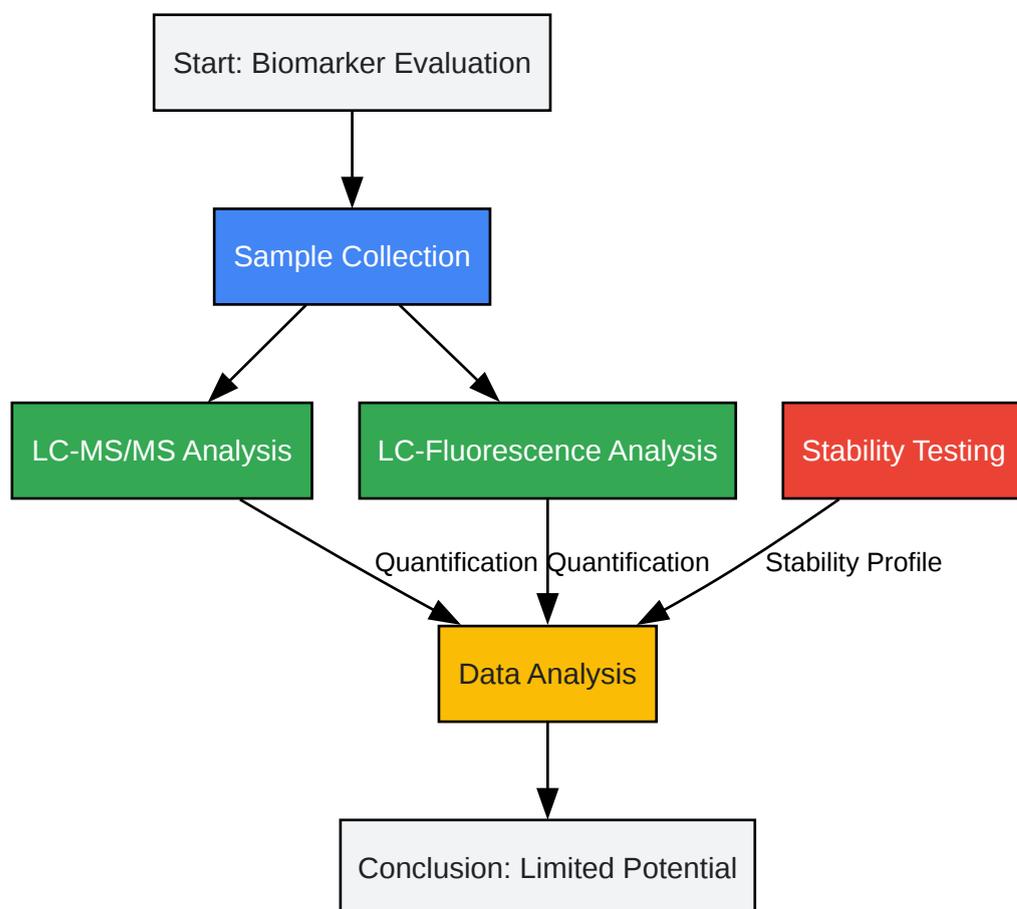
The core finding was that **there was no statistical difference in NATOG levels between the nodule-positive individuals and the various control groups**, leading the authors to conclude that NATOG has limited value as a diagnostic biomarker for onchocerciasis, particularly in individuals with no or low microfilariae levels [1].

Experimental Protocols for NATOG Evaluation

The research employed detailed methodologies to assess NATOG:

- **Sample Collection:** Urine samples were collected from a population in Ghana, including 98 nodule-positive subjects with no or low skin microfilariae. Control groups included 50 endemic controls, 18 non-endemic controls, and 51 individuals with lymphatic filariasis [1].
- **LC-MS/MS Analysis:** The primary method used was Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). Samples were injected onto a UPLC system and analyzed using a triple quadrupole MS/MS. The specific transition monitored was from a precursor ion of 356.1 Da to a product ion of 180.1 Da [1].
- **LC-Fluorescence Analysis:** An alternative method was developed using Liquid Chromatography with fluorescence detection. This method was optimized to separate co-eluting peaks and used detection wavelengths set at $\lambda_{ex}/\lambda_{em} = 232/290$ [1].
- **Stability Testing:** The stability of NATOG was evaluated under various conditions, including different pH levels (4, 6, 8) and temperatures (4°C, room temperature, 50°C) over a 24-hour period to assess its suitability for use in tropical settings [1].

The workflow below illustrates the key stages of the evaluation process.



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Research Context and Alternatives

The investigation into NATOG was driven by a need for improved diagnostic tools to monitor the efficacy of mass drug administration programs with ivermectin [1]. This need persists, as current diagnostics like skin snips and antibody tests have limitations in distinguishing past from active infection or monitoring treatment response [1] [2].

Research continues to focus on overcoming these challenges, including the need for tools suitable for detecting infections in low-prevalence settings as elimination efforts progress [3].

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